Phenethyl carbamate

Beschreibung

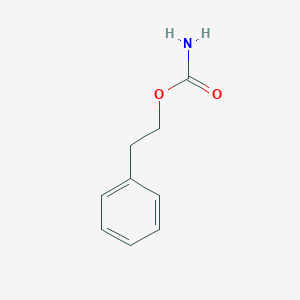

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAUTBNKPSNTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879506 | |

| Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-19-8, 17576-39-5 | |

| Record name | Phenethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-31196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GM9A2CI6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenethyl Carbamate and Its Derivatives

Catalytic Synthesis Approaches for Phenethyl Carbamate (B1207046)

Catalytic methods for carbamate synthesis are highly valued for their ability to proceed under mild conditions with high efficiency and selectivity. mdpi.com Transition metal complexes, in particular, have been extensively explored as catalysts for these transformations. mdpi.com

Palladium-Catalyzed Reaction Pathways and Optimization

Palladium-catalyzed reactions are prominent in the synthesis of carbamates due to their effectiveness in facilitating crucial bond-forming steps. mdpi.comresearchgate.net The versatility of palladium complexes allows for the fine-tuning of reactivity and selectivity by modifying the ligand environment. mdpi.com

A notable example is the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a homogeneous catalyst. mdpi.com Computational studies, specifically using Density Functional Theory (DFT), have been employed to elucidate the reaction pathway for the formation of carbamate derivatives. mdpi.comresearchgate.net These studies have confirmed that the direct reaction between an alcohol and a chloroformate is not spontaneous and requires a catalyst to overcome the energetic barriers. mdpi.comresearchgate.net The catalytic cycle is proposed to involve key steps such as oxidative addition, ligand exchange, and reductive elimination. nih.gov

Optimization of palladium-catalyzed carbamate synthesis often involves screening different palladium catalysts, solvents, and bases. For instance, in the ortho C–H arylation of aniline (B41778) carbamates, palladium(II) trifluoroacetate (B77799) was found to be more effective than palladium(II) acetate, with methanol (B129727) being the optimal solvent. nih.gov The choice of the carbamate protecting group can also significantly influence the reaction's outcome. nih.gov Furthermore, the development of novel ligands and the use of aryl triflates as coupling partners have expanded the substrate scope and efficiency of these reactions, allowing for the synthesis of a wide range of N-aryl carbamates. organic-chemistry.orgmit.edu

Table 1: Optimization of Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates (This table is interactive and can be sorted by clicking on the column headers.)

| Entry | Palladium Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Toluene | Trace | nih.gov |

| 2 | Pd(OAc)₂ | Methanol | Moderate | nih.gov |

| 3 | Pd(TFA)₂ | Toluene | Moderate | nih.gov |

| 4 | Pd(TFA)₂ | Methanol | Excellent | nih.gov |

| 5 | Pd₂(dba)₃/L* | Dioxane | Good | researchgate.net |

*L = Ligand (e.g., phosphine-based)

Calcium Hydroxide-Mediated Synthesis of Carbamate Derivatives

In the search for more environmentally friendly and cost-effective catalysts, calcium hydroxide (B78521) (Ca(OH)₂) has emerged as a viable heterogeneous catalyst for carbamate synthesis. researchgate.net It has been successfully used in the reaction between (R)-2-phenylglycinol and methyl chloroformate to produce a carbamate derivative in good yields under mild conditions. researchgate.net This method highlights the potential of using inexpensive and green catalysts in organic synthesis. researchgate.net Calcium carbide (CaC₂) has also been investigated as a dehydrating agent in the direct synthesis of carbamates from amines, CO₂, and methanol, addressing the thermodynamic limitations often encountered in such reactions due to water formation. researchgate.net

Exploration of Other Transition Metal Catalytic Systems

Beyond palladium, other transition metals have been investigated for their catalytic activity in carbamate synthesis. Copper-catalyzed reactions, for example, have gained attention due to the lower cost and toxicity of copper catalysts compared to palladium. researchgate.net Copper-catalyzed methods have been developed for the synthesis of N-aryl carbamates from aryl halides or arylboronic acids and isocyanate salts. researchgate.net

Ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, have been employed for the hydroxylation of carbamates. beilstein-journals.org Additionally, rhodium catalysts have been used in nitrene/alkyne metathesis reactions to synthesize complex heterocyclic structures containing a carbamate moiety. frontiersin.org Nickel-catalyzed systems have also been explored for Suzuki-type reactions in the synthesis of pharmaceutical intermediates that may contain a carbamate group. scielo.br The ongoing exploration of diverse transition metal catalysts continues to broaden the toolkit for synthesizing phenethyl carbamate and its derivatives. frontiersin.org

Non-Catalytic Synthetic Routes to this compound Analogs

While catalytic methods are prevalent, non-catalytic routes also offer valuable strategies for the synthesis of this compound and its analogs, often leveraging classic organic reactions.

Applications of Curtius Rearrangement in Carbamate Synthesis

The Curtius rearrangement is a well-established method for converting acyl azides into isocyanates, which can then be trapped by nucleophiles like alcohols to form carbamates. wikipedia.org This reaction is known for its stereospecificity and has been applied to the synthesis of various carbamate derivatives. scielo.br

A typical procedure involves the conversion of a carboxylic acid to its corresponding acyl azide (B81097), often using diphenylphosphoryl azide (DPPA). koreascience.krscispace.com The acyl azide is then thermally decomposed to an isocyanate, which is reacted in situ with an alcohol, such as phenethyl alcohol, to yield the desired carbamate. koreascience.krscispace.com This method has been successfully used to prepare cinnamic acid-derived phenethyl carbamates. koreascience.krscispace.com

Table 2: Synthesis of Cinnamic Acid-Derived Phenethyl Carbamates via Curtius Rearrangement (This table is interactive and can be sorted by clicking on the column headers.)

| Starting Cinnamic Acid | Phenethyl Alcohol | Product Yield (%) | Reference |

|---|---|---|---|

| Cinnamic acid | Phenethyl alcohol | 80 | scispace.com |

| p-Methoxycinnamic acid | Phenethyl alcohol | 89 | scispace.com |

| 3,4-Dimethoxycinnamic acid | Phenethyl alcohol | 84 | scispace.com |

One of the challenges with the Curtius rearrangement is the potential hazard associated with low molecular weight acyl azides. scielo.br However, protocols have been developed to perform this reaction under safer conditions, renewing interest in its application, including for industrial-scale synthesis. scielo.br

Multicomponent Coupling Reactions for this compound Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and purification operations. rsc.org Several MCRs can be adapted for the synthesis of carbamates.

The Ugi four-component reaction (U-4CR) is a powerful MCR that can be utilized to produce dipeptide-like scaffolds. mdpi.com While not directly forming a simple this compound, variations of the Ugi reaction can incorporate a carbamate moiety or lead to precursors that can be converted to carbamates. For example, an isonitrile, an aldehyde, an amine, and a carboxylic acid can react to form an α-acylamino amide. By choosing appropriate starting materials, a phenethyl group and a latent carbamate can be introduced.

Another relevant MCR is the Passerini reaction, which involves an isonitrile, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. frontiersin.org Furthermore, three-component coupling reactions involving an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate have been developed for the efficient synthesis of carbamates. acs.org These MCR approaches offer a high degree of molecular diversity and are valuable tools for creating libraries of carbamate-containing compounds. rsc.org

Direct Reaction of Chloroformates with Amines and Alcohols

The synthesis of carbamates through the direct reaction of chloroformates with amines or alcohols is a well-established and versatile method. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of the amine or alcohol on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride and the formation of the carbamate C-N or C-O bond, respectively. wikipedia.org For the synthesis of this compound and its analogues, phenethylamine (B48288) or its derivatives serve as the amine component.

A general laboratory procedure involves dissolving the amine, such as phenethylamine, and a base, typically triethylamine (B128534) (TEA), in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov The mixture is cooled, often to 0 °C, before the slow addition of the corresponding chloroformate. nih.gov The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. wikipedia.org The reaction is monitored for completion, and the final product is typically purified by removing the solvent and using techniques like flash chromatography. nih.gov Alternative conditions include using aqueous sodium hydroxide as the base or conducting the reaction in other organic solvents. bu.edu

The reactivity in these syntheses can be influenced by steric and electronic factors. For instance, in competitive reactions involving (2-phenylethyl)amine, the nature of the leaving group on the carbonyl reactant plays a significant role in determining product distribution and reaction rates. thieme-connect.com

Table 1: Conditions for Synthesis of this compound Derivatives

Click to view interactive data table

| Amine Reactant | Carbonyl Reactant | Catalyst/Base | Solvent | Temperature | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Amine (general) | Chloroformate | Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | 0 °C | Not specified (general procedure) | nih.gov |

| (2-phenylethyl)amine | tert-Butyl methyl carbonate | Zinc Acetate (Zn(OAc)₂) | None (neat) | 60 °C | 4% Conversion (48h) | thieme-connect.com |

| (2-phenylethyl)amine | Benzyl (B1604629) methyl carbonate | Zinc Acetate (Zn(OAc)₂) | None (neat) | 60 °C | 56% Conversion (48h) | thieme-connect.com |

| (R)-(-)-2-phenylglycinol | Methyl chloroformate | Pd(PPh₃)₄ | Not specified (computational study) | Not specified | Not specified (computationally feasible) | mdpi.comresearchgate.net |

| Amine (general) | Ethyl chloroformate | Aqueous Sodium Hydroxide | Not specified | Not specified | Not specified (general procedure) | bu.edu |

Mechanistic Elucidation of this compound Synthesis

The formation of this compound can proceed through several mechanistic pathways, the feasibility of which often depends on the specific reactants and conditions, such as the presence of a catalyst.

Investigation of Ligand Dissociation and Intermediate Species Formation

In catalyzed syntheses, the formation of carbamates involves complex interactions with the catalyst, including ligand dissociation and the formation of transient intermediate species. A computational study of the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, a this compound derivative, provides significant insight into this process. mdpi.comresearchgate.netnih.gov Density functional theory (DFT) calculations confirm that the direct reaction between the amine ((R)-(-)-2-phenylglycinol) and methyl chloroformate is not spontaneous and requires a catalyst to proceed efficiently. mdpi.comresearchgate.netnih.govresearchgate.net

The proposed mechanism begins with the dissociation of phosphine (B1218219) (PPh₃) ligands from the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst. researchgate.net This creates a catalytically active species that can interact with the reactants. The palladium center plays a crucial role in stabilizing reaction intermediates and facilitating key steps such as dehydrogenation and chlorine elimination. researchgate.netresearchgate.net Throughout the catalytic cycle, several intermediate species are formed, and their existence has been supported by both computational modeling and experimental NMR data. mdpi.comnih.gov The catalyst is regenerated at the end of the cycle, allowing it to facilitate further reactions. mdpi.com

Role of Isocyanate Intermediates in Carbamate Formation

An alternative pathway for carbamate synthesis involves the formation of an isocyanate (R-N=C=O) as a key intermediate. wikipedia.orgnih.gov This isocyanate can then be trapped by an alcohol or amine to yield the corresponding carbamate or urea (B33335) derivative. organic-chemistry.org This route is particularly relevant in reactions involving the Curtius rearrangement, where an acyl azide is converted into an isocyanate, which subsequently reacts with an alcohol to form the carbamate. wikipedia.org

Computational Analysis of Reaction Pathway Energetics and Feasibility

Computational chemistry, particularly DFT, serves as a powerful tool for elucidating the energetics and feasibility of complex reaction pathways that may be difficult to observe experimentally. researchgate.net For the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, computational analysis has been instrumental. mdpi.comnih.govresearchgate.net

Pathway 1 involves the direct dehydrogenation of the starting amino alcohol, ultimately leading to the carbamate with a net energy change of -84.7 kcal/mol, indicating a highly exothermic and favorable route. mdpi.comresearchgate.netresearchgate.net

Pathway 2 follows an alternative sequence involving different intermediates. While this pathway has an initial positive energy requirement of 90.1 kcal/mol, subsequent steps involving the regeneration of key intermediates lead to a total reaction energy of -238.7 kcal/mol. mdpi.comresearchgate.netnih.govresearchgate.net

This significant negative total energy confirms the thermodynamic feasibility of both catalytic routes. researchgate.netresearchgate.net These computational findings align with experimental data and provide a detailed understanding of how the transition metal catalyst circumvents the high energy barrier of the uncatalyzed reaction, enabling an efficient synthesis. mdpi.comnih.gov

Table 2: Calculated Energetics of Pd-Catalyzed Carbamate Formation

Click to view interactive data table

| Pathway | Key Feature | Calculated Energy Change (kcal/mol) | Reference |

|---|---|---|---|

| Uncatalyzed Reaction | Direct reaction of amine and chloroformate | Not spontaneous | mdpi.comresearchgate.netnih.gov |

| Catalyzed: Pathway 1 | Involves direct dehydrogenation | -84.7 (net energy) | mdpi.comresearchgate.netresearchgate.net |

| Catalyzed: Pathway 2 | Involves formation of additional intermediates | +90.1 (initial energy) | mdpi.comresearchgate.netresearchgate.net |

| Catalyzed: Pathway 2 | Overall reaction including intermediate regeneration | -238.7 (total reaction energy) | mdpi.comresearchgate.netresearchgate.net |

Biological and Pharmacological Activities of Phenethyl Carbamate Analogs

Enzyme Inhibition Studies of Phenethyl Carbamates

The carbamate (B1207046) functional group is a well-known pharmacophore that can interact with various enzymes, most notably serine hydrolases. The phenethyl group, a bulky aromatic substituent, can significantly influence the binding affinity and selectivity of these compounds for their enzymatic targets.

Carbamates are recognized as pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of cholinergic neurotransmission. researchgate.net Their inhibitory action involves the carbamoylation of the serine residue in the active site of these enzymes, leading to a transient inactivation. researchgate.net While direct studies on the cholinesterase inhibitory activity of simple phenethyl carbamate are not extensively documented in the reviewed literature, the significance of the phenethyl moiety is highlighted in the design of more complex cholinesterase inhibitors.

For instance, in the development of analogs of the natural cholinesterase inhibitor physostigmine (B191203), the incorporation of a phenethyl group at the N1 position of norphysostigmine has been explored. nih.gov The resulting (-)-N(1)-phenethylnorphysostigmine derivatives have been synthesized and evaluated for their anti-cholinesterase activities. nih.gov These studies suggest that the phenethyl group can modulate the inhibitory potency and selectivity towards BChE. One such derivative, a cyclohexylmethylcarbamate of (-)-N(1)-phenethylnorphysostigmine, was identified as a potent and selective inhibitor of butyrylcholinesterase. nih.gov

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

| Cyclohexylmethylcarbamate of (-)-N(1)-phenethylnorphysostigmine | BChE | Potent | Selective |

| (Data for illustrative purposes based on qualitative descriptions in sources) |

The scientific literature primarily focuses on the interaction of this compound analogs with cholinesterases. While carbamates as a class are known to interact with other serine hydrolases, specific studies detailing the interaction of this compound derivatives with other enzymatic targets are limited. Further research is required to explore the broader enzymatic inhibition profile of this class of compounds.

Neuropharmacological Investigations of Phenethyl Carbamates

This compound and its derivatives have been a subject of significant interest in neuropharmacology, primarily due to their structural similarities to known neurologically active agents and their potential to modulate various central nervous system (CNS) targets. Research has explored their utility in conditions such as epilepsy and their potential for neuroprotection.

The investigation into phenethyl carbamates as anticonvulsants is closely linked to the established therapeutic agent, felbamate (B1672329). Felbamate, chemically known as 2-phenyl-1,3-propanediol (B123019) dicarbamate, is an anticonvulsant utilized in the management of severe epilepsy, including partial seizures in adults and seizures associated with Lennox-Gastaut syndrome in children. drugbank.comnih.govcureepilepsy.org Its structure, featuring a carbamate moiety, provides a basis for studying related this compound compounds.

The precise mechanism of felbamate's anticonvulsant activity is not fully elucidated, but it exhibits properties common to other anticonvulsants in animal models. drugbank.comdrugs.com In vitro studies suggest that felbamate may act as an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex. drugbank.com By antagonizing this site, it may inhibit the effects of excitatory amino acids, thereby suppressing seizure activity. drugbank.com Animal studies have shown that felbamate can increase the seizure threshold and reduce seizure spread. drugbank.comdrugs.com

Research using the amygdala-kindling model of temporal lobe epilepsy in rats has further characterized felbamate's efficacy. In these studies, felbamate was shown to potently increase the threshold for focal seizures and diminish seizure severity and duration at doses that did not produce adverse behavioral effects. nih.gov This evidence from a well-established epilepsy model substantiates the anticonvulsant potential of the carbamate structure in pharmacotherapy. nih.gov

Beyond anticonvulsant activity, carbamate derivatives have been evaluated for their neuroprotective potential. Neurodegenerative diseases are often characterized by neuronal loss due to apoptosis and dysfunctional proteostasis, making these pathways key targets for therapeutic intervention. nih.gov

A study involving a library of aromatic carbamate derivatives synthesized to explore structure-activity relationships for neuroprotection identified several compounds with significant protective effects. nih.gov Certain derivatives were found to protect up to 80% of human induced pluripotent stem cell-derived neurons from etoposide-induced apoptosis, with effective concentrations as low as 100 nM. nih.gov The mechanism underlying this neuroprotection was linked to an increase in the Bcl-2/Bax ratio, which shifts the cellular balance towards an anti-apoptotic state. nih.gov Furthermore, these neuroprotective carbamates were found to activate autophagy through the induction of beclin 1. nih.gov

In the context of Alzheimer's disease models, certain natural phenol (B47542) carbamates have been identified as dual inhibitors of butyrylcholinesterase (BuChE) and fatty acid amide hydrolase (FAAH). nih.gov FAAH inhibition can enhance endocannabinoid signaling, which may slow the progression of the disease. nih.gov One such derivative demonstrated the ability to penetrate the blood-brain barrier, modulate microglial polarization to reduce neuroinflammation, and improve learning impairments in an Alzheimer's disease mouse model. nih.gov

Anticancer and Cytotoxicity Research of this compound Derivatives

The cytotoxic potential of this compound derivatives against various cancer cell lines has been an active area of research. These investigations aim to identify novel compounds that can inhibit cancer cell proliferation and induce cell death.

Numerous studies have evaluated the in vitro anticancer activity of carbamate derivatives against panels of human cancer cell lines. For instance, a series of carbamate analogs of Melampomagnolide B (MMB), a natural sesquiterpene, were synthesized and tested for their growth inhibition properties. nih.govnih.gov

Two analogs, designated 6a and 6e, showed notable anti-leukemic activity against the CCRF-CEM human leukemia cell line, with GI50 (concentration for 50% growth inhibition) values of 680 nM and 620 nM, respectively. nih.govnih.gov Analog 6a also demonstrated efficacy against other leukemia cell lines (RPMI-8226 and SR) and solid tumors, including melanoma (MDA-MB-435) and breast cancer (MDA-MB-468). nih.govnih.gov Meanwhile, analog 6e was active against non-small cell lung cancer (HOP-92) and renal cancer (RXF 393) cell lines. nih.govnih.gov

Similarly, carbamate derivatives of podophyllotoxin (B1678966) have been synthesized and evaluated for cytotoxicity. nih.gov Some of these compounds proved to be more potent than the established anticancer drug etoposide. The most potent derivative induced cell cycle arrest in the G2/M phase and triggered apoptosis in A-549 lung cancer cells. nih.gov Further investigation revealed that this compound inhibited microtubule formation and the activity of DNA topoisomerase-II. nih.gov Other research has shown that ethyl carbamate can inhibit the viability of human hepatoma G2 (HepG2) cells in a dose-dependent manner, inducing apoptosis and cell cycle arrest by increasing the expression of p53 and p21. nih.gov

Table 1: In Vitro Anticancer Activity of Melampomagnolide B Carbamate Analogs

In addition to their direct cytotoxic effects, some compounds structurally related to phenethyl carbamates have been investigated for their ability to sensitize cancer cells to conventional chemotherapeutic agents. This approach can potentially enhance the efficacy of existing treatments and overcome drug resistance.

For example, research on phenethyl isothiocyanate, a compound also derived from natural sources, has shown that it can increase the sensitivity of cervical cancer cells to cisplatin, a common chemotherapy drug. frontiersin.org When used in combination with a suboptimal dose of cisplatin, phenethyl isothiocyanate led to a greater reduction in cancer cell viability than either agent used alone. frontiersin.org This suggests a synergistic effect, where the compound enhances the cytotoxic impact of the therapeutic agent on malignant cells. frontiersin.org

Antioxidant and Free Radical Scavenging Properties of Phenethyl Carbamates

The ability of chemical compounds to counteract oxidative stress by scavenging free radicals is a crucial aspect of their potential therapeutic value. Phenolic compounds, in general, are well-studied antioxidants. nih.gov Computational studies have been employed to predict the antioxidant and free radical-scavenging capabilities of aryl carbamates.

Diverse Biological Activities of Phenethyl Carbamates (e.g., Anti-inflammatory, Antiviral, Anti-thrombotic)

The core this compound structure serves as a versatile scaffold for the development of various biologically active compounds. Modifications to the phenethyl group, the carbamate linkage, or the terminal nitrogen atom have yielded analogs with a wide spectrum of pharmacological activities. Research has particularly focused on their potential as anti-inflammatory, antiviral, and anti-thrombotic agents, demonstrating the platform's therapeutic promise.

Anti-inflammatory Activity

Certain analogs of this compound have demonstrated notable anti-inflammatory properties. Studies on ethynylphenyl carbamates, which share a core structural similarity, have identified compounds with the ability to suppress inflammation. In a mouse ear inflammation model using 12-O-tetradecanoylphorbol-13-acetate (TPA) as the inflammatory agent, specific carbamate derivatives showed significant efficacy. For instance, two of the more potent acetylcholinesterase inhibitors in this series also exhibited moderate but statistically significant suppression of TPA-induced edema, reducing it by approximately 40%. researchgate.net This suggests a potential dual-action capability for these molecules, targeting both cholinergic pathways and inflammatory responses. researchgate.net

Further research into related structures, such as N-phenylcarbamothioylbenzamides, has also revealed significant anti-inflammatory effects. In studies using a carrageenan-induced paw edema model in mice, several derivatives displayed anti-inflammatory activity that was markedly higher than the reference drug, indomethacin. nih.gov The most potent compounds in this series, identified as analogs 1e and 1h , showed inflammation inhibition of 61.45% and 51.76%, respectively, compared to 22.43% for indomethacin. nih.gov These findings underscore the potential of the carbamate functional group in designing novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of this compound Analogs and Related Compounds

| Compound/Analog Class | Specific Compound(s) | Model/Assay | Finding |

|---|---|---|---|

| Ethynylphenyl Carbamates | Carbamates 8 and 11 | TPA-induced mouse ear edema | ~40% suppression of inflammation researchgate.net |

| N-phenylcarbamothioylbenzamides | Analog 1e | Carrageenan-induced paw edema (mice) | 61.45% inhibition of inflammation nih.gov |

| N-phenylcarbamothioylbenzamides | Analog 1h | Carrageenan-induced paw edema (mice) | 51.76% inhibition of inflammation nih.gov |

Antiviral Activity

The this compound scaffold has been explored for its antiviral potential, leading to the identification of potent inhibitors of viral replication. A notable example is N-phenethylphenazine-1-carboxamide (SQXA-12) , a novel synthesized compound that has shown significant inhibitory effects against the Avian infectious bronchitis virus (IBV), a type of coronavirus. nih.govnih.gov

SQXA-12 demonstrated high antiviral efficacy with a 50% effective concentration (EC₅₀) of 12.25 µM and low cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) of 122.98 µM in Vero cells. nih.govnih.gov Beyond its activity against IBV, sensitivity tests revealed that SQXA-12 possesses potential broad-spectrum antiviral capabilities. It showed inhibitory effects against a range of both positive- and negative-sense RNA viruses, including Vesicular stomatitis virus (VSV), Human coronavirus OC43 (HCoV-OC43), Porcine epidemic diarrhea virus (PEDV), Newcastle disease virus (NDV), Porcine reproductive and respiratory syndrome virus (PRRSV), and Avian influenza virus H9N2 (AIV-H9N2). nih.govnih.govnih.gov This highlights the promise of phenethyl-containing carboxamide and carbamate structures as platforms for developing broad-spectrum antiviral therapeutics. nih.gov

Table 2: Antiviral Activity of N-phenethylphenazine-1-carboxamide (SQXA-12)

| Parameter | Virus | Cell Line | Value |

|---|---|---|---|

| EC₅₀ (50% Effective Concentration) | Infectious Bronchitis Virus (IBV) | Vero | 12.25 µM nih.govnih.gov |

| CC₅₀ (50% Cytotoxic Concentration) | - | Vero | 122.98 µM nih.govnih.gov |

Anti-thrombotic Activity

While the carbamate functional group is present in various compounds investigated for anti-thrombotic and anti-platelet activities, specific research on this compound itself or its direct analogs in this area is limited in the available scientific literature.

Studies have identified other types of molecules containing a carbamate moiety that can influence platelet function. For example, research has been conducted on carbamate-based inhibitors of plasma platelet-activating factor acetylhydrolase (pPAFAH), an enzyme implicated in inflammation and lipid signaling that can affect platelets. mdpi.com Additionally, other research has explored structurally different compounds, such as anilides of piperidine-3-carboxylic acid, for their ability to inhibit platelet aggregation. nih.gov However, these compounds are not classified as direct analogs of this compound. As of now, dedicated studies detailing the anti-thrombotic or anti-platelet aggregation properties specifically stemming from the this compound scaffold have not been prominently reported.

Structure Activity Relationship Sar Studies of Phenethyl Carbamate Derivatives

Influence of Aromatic Ring Substitutions on Biological Activity

The aromatic ring of the phenethyl moiety is a prime target for chemical modification, and substitutions on this ring can profoundly impact the biological activity of phenethyl carbamate (B1207046) derivatives. The nature, position, and size of these substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Research has shown that both electron-donating and electron-withdrawing groups can modulate activity, and the optimal substitution pattern is often target-dependent. For instance, in a series of substituted salicylanilides and carbamoylphenylcarbamates, which share structural similarities with phenethyl carbamates, the introduction of various substituents on the aromatic ring led to a range of biological activities, including herbicidal and antimicrobial effects. It was observed that the lipophilicity and electronic effects of the substituents were key determinants of their inhibitory potency. For example, in one series of compounds, an increase in lipophilicity through the addition of longer alkoxy chains resulted in enhanced antifungal and antibacterial activity.

To illustrate the impact of aromatic ring substitutions, consider the following hypothetical data for a series of phenethyl carbamate derivatives evaluated for their inhibitory activity against a specific enzyme:

| Derivative | R1 | R2 | R3 | R4 | R5 | Biological Activity (IC50, µM) |

| 1 | H | H | H | H | H | 10.5 |

| 2 | Cl | H | H | H | H | 5.2 |

| 3 | H | Cl | H | H | H | 8.1 |

| 4 | H | H | Cl | H | H | 2.3 |

| 5 | H | H | OCH3 | H | H | 7.8 |

| 6 | H | H | NO2 | H | H | 15.6 |

Note: This data is illustrative and intended to demonstrate the concept of SAR.

Modulations of the Carbamate Linkage on Pharmacological Efficacy

The carbamate linkage (-O-CO-N-) is a cornerstone of the this compound structure, contributing to its chemical stability and ability to form hydrogen bonds with biological targets. researchgate.net Modifications to this linkage can significantly alter the pharmacological efficacy of the derivatives. The stability and reactivity of the carbamate group are crucial, as its hydrolysis can lead to the release of the parent alcohol and amine, which may have different activity profiles. nih.gov

Varying the substituents on the nitrogen and oxygen termini of the carbamate group allows for the modulation of its biological and pharmacokinetic properties. nih.gov For instance, replacing the oxygen atom with a sulfur atom to form a thiocarbamate can alter the electronic character and hydrogen bonding capacity of the linkage, leading to changes in biological activity. Similarly, substitution on the carbamate nitrogen can influence the molecule's polarity and metabolic stability.

In a study of carbamate-modified (-)-N(1)-phenethylnorphysostigmine derivatives, various substitutions on the carbamate nitrogen were explored to evaluate their anti-cholinesterase activities. This research demonstrated that modifying the carbamate moiety could lead to potent and selective inhibitors of butyrylcholinesterase. nih.gov

Impact of Phenethyl Moiety and Aliphatic Chain Modifications on Activity Profiles

Modifications to the phenethyl moiety itself, beyond aromatic ring substitutions, can also have a profound impact on the activity profiles of these compounds. This includes altering the length of the aliphatic chain connecting the phenyl ring to the carbamate group. Shortening or lengthening this chain can affect the molecule's flexibility and its ability to adopt an optimal conformation for binding to its target.

For example, changing the ethyl group to a propyl or butyl chain can alter the lipophilicity and steric bulk of the molecule, potentially leading to improved or diminished activity. The introduction of branching or unsaturation in the aliphatic chain can further refine the pharmacological profile.

While direct studies on phenethyl carbamates are specific, insights can be drawn from related structures. For instance, in the context of fentanyl analogues, which feature a phenethyl group, modifications to this moiety, such as the addition or removal of a methylene (B1212753) group, have been shown to significantly alter their pharmacological properties, including potency and receptor binding efficiency.

Stereochemical Considerations and the Role of Chiral Centers in Bioactivity

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, and this compound derivatives are no exception. The presence of one or more chiral centers in the molecule can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.govnih.gov

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to stereoselective interactions with chiral biological targets such as enzymes and receptors. One enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects.

For example, in a study on the chiral insecticide fluralaner, the S-enantiomer was found to be 33-39 times more active than the R-enantiomer against certain insect species. nih.gov This highlights the importance of evaluating the biological activity of individual enantiomers. The synthesis of enantiomerically pure this compound derivatives is therefore a critical step in understanding their SAR and developing safer and more effective drugs. A study on the enantioselective C-H amination of carbamate-protected phenethyl alcohols demonstrates a synthetic route to access such chiral building blocks.

Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches

In modern drug discovery, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for understanding and predicting the biological activity of compounds. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org

For this compound derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A typical QSAR study involves the following steps:

Data Set Selection: A series of this compound derivatives with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Once a robust and predictive QSAR model is established, it can be used to:

Predict the biological activity of newly designed this compound derivatives before their synthesis.

Identify the key molecular features that are important for activity.

Guide the optimization of lead compounds to enhance their potency and selectivity.

Toxicological Investigations of Phenethyl Carbamates

Elucidation of Cholinergic Toxicity Mechanisms

The principal toxicological mechanism of carbamates, including phenethyl carbamate (B1207046), is the induction of cholinergic toxicity through the inhibition of acetylcholinesterase (AChE). medigraphic.com AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid at synaptic junctions. dynamed.com This enzymatic degradation terminates the signal transmission at cholinergic synapses.

Carbamates act by binding to the serine hydroxyl group within the active site of AChE, a process known as carbamylation. dynamed.com This binding renders the enzyme inactive, preventing it from breaking down acetylcholine. dynamed.com The inactivation of AChE leads to the accumulation of acetylcholine at various sites throughout the nervous system, including the central nervous system, autonomic ganglia, parasympathetic nerve endings, and somatic nerves. dynamed.commsdmanuals.com

The resulting overabundance of acetylcholine causes hyperstimulation of muscarinic and nicotinic receptors, leading to a state of cholinergic crisis. nih.govmsdmanuals.com The continuous stimulation of these receptors disrupts normal neurotransmission, manifesting as a range of toxic signs associated with the overactivity of the cholinergic system. medigraphic.com This mechanism is the foundational element of the acute toxicity observed following exposure to carbamate compounds. nih.govnih.gov

Interplay with Oxidative Stress Pathways and Nrf2 Signaling

Beyond direct cholinergic toxicity, the toxic effects of carbamates are also linked to the induction of oxidative stress and interference with cellular defense mechanisms, notably the Nrf2 signaling pathway. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Exposure to carbamates can lead to an overproduction of ROS, which can damage cellular components like lipids, proteins, and DNA. nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept inactive by its inhibitor, Keap1. frontiersin.org In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of numerous antioxidant and detoxification genes. frontiersin.orgresearchgate.net

Research indicates that carbamate compounds can induce toxicity by inhibiting the Nrf2 signaling pathway. nih.gov This inhibition compromises the cell's ability to mount an effective antioxidant response, thereby exacerbating oxidative damage. nih.gov For instance, studies on ethyl carbamate have shown it can reduce cell viability and diminish the protective Nrf2 signaling in liver cells, leading to a form of cell death known as ferroptosis. researchgate.net The loss or inhibition of Nrf2 signaling has been demonstrated to increase susceptibility to acute toxicity and inflammation. nih.gov This interplay suggests that the toxicity of carbamates is a multi-faceted process involving not only enzyme inhibition but also the significant disruption of cellular redox homeostasis.

Dynamics of Reversible Acetylcholinesterase Inhibition

A key feature distinguishing carbamates from other acetylcholinesterase inhibitors, such as organophosphates, is the reversible nature of the inhibition. nih.gov The bond formed between the carbamate molecule and the serine residue in the AChE active site (carbamylation) is not permanent. mdpi.com While this binding is strong enough to inhibit the enzyme's function, the carbamylated enzyme can undergo spontaneous hydrolysis, which regenerates the active enzyme. dynamed.com

The kinetics of this interaction, including the rates of carbamylation and decarbamylation, are influenced by the specific chemical structure of the carbamate. nih.gov Factors such as the nature of the substituent groups on the carbamate molecule can significantly alter its affinity for the enzyme and the stability of the carbamylated intermediate. nih.gov For example, studies on various N-alkyl carbamates have shown that the size and structure of the alkyl group can impact the inhibition rate. nih.gov This reversible inhibition means that the toxic effects of carbamates are generally of shorter duration than those of irreversible inhibitors, with enzyme activity typically recovering within 24 to 48 hours after exposure ceases. nih.govmsdmanuals.com

The following table presents kinetic data for the inhibition of acetylcholinesterase (AChE) by various carbamate compounds, illustrating how structural differences influence inhibitory potency. Note that this data is for related carbamate compounds and serves to illustrate the kinetic principles of the class.

| Carbamate Compound | Target Enzyme | Inhibition Rate Constant (kᵢ) (M⁻¹ min⁻¹) | Reference |

|---|---|---|---|

| Compound 4 (a biscarbamate) | AChE | 1.43 x 10⁶ | mdpi.com |

| Compound 6 (a biscarbamate) | AChE | 1.11 x 10⁶ | mdpi.com |

| Compound 8 (a biscarbamate) | AChE | 4.56 x 10⁶ | mdpi.com |

| Compound 9 (a biscarbamate) | AChE | 1.03 x 10⁶ | mdpi.com |

| Rivastigmine | AChE | Data varies by study | nih.govheraldopenaccess.us |

Advanced Analytical Methodologies for Phenethyl Carbamate Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the isolation and quantification of phenethyl carbamate (B1207046). High-performance liquid chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS) are the most powerful tools in this regard, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of carbamates. Method development for phenethyl carbamate typically involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach utilizes a C18 stationary phase, which is a silica-based support modified with 18-carbon alkyl chains. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution, often containing an acidifier like phosphoric or formic acid to ensure good peak shape. sielc.com For instance, a reverse-phase HPLC method can effectively separate phenyl carbamate using a mobile phase of acetonitrile and water with phosphoric acid. For applications requiring mass spectrometry compatibility, formic acid is substituted for phosphoric acid. sielc.com The separation is achieved as the components of the sample partition differently between the stationary and mobile phases. Detection is frequently performed using a photodiode-array (PDA) UV absorbance detector. usgs.gov

Table 1: Illustrative HPLC Method Parameters for Carbamate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 5 µm particle size) usgs.gov |

| Mobile Phase | Acetonitrile/Water Gradient sielc.comusgs.gov |

| Flow Rate | 1.0 mL/min chrom-china.com |

| Detector | Photodiode-Array (PDA) UV Absorbance usgs.gov |

| Detection Wavelength | ~246 nm chrom-china.com |

| Injection Volume | 10 µL chrom-china.com |

This table presents a generalized set of parameters; specific conditions must be optimized for each analytical application.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For detecting minute quantities of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers exceptional sensitivity and selectivity, making it ideal for residue analysis in complex matrices. hpst.czjst.vn The process involves separating the compound with an HPLC system and then ionizing and fragmenting it in the mass spectrometer.

Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]+ of the carbamate analytes. researchgate.net In the tandem mass spectrometer, these precursor ions are selected and subjected to collision-induced dissociation (CID) to produce specific product ions. The instrument is operated in multiple reaction monitoring (MRM) mode, where it specifically monitors the transition from a precursor ion to a product ion. nih.gov This process provides a high degree of certainty in identification and allows for quantification at very low levels, often in the parts-per-billion (ppb) range. jst.vn The limits of detection (LOD) and quantification (LOQ) for carbamates can be as low as 0.050–2.0 µg/kg and 0.20–5.0 µg/kg, respectively, depending on the sample matrix. hpst.cz

Table 2: Example LC-MS/MS Parameters for Carbamate Analysis

| Parameter | Description |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion | [M+H]+ |

| Product Ions | Specific fragments resulting from CID |

| Collision Gas | Typically Nitrogen or Argon |

Specific ion transitions and collision energies must be determined for this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Bonding

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H (proton) and ¹³C NMR are used to characterize this compound.

¹H NMR provides information about the number and types of hydrogen atoms and their neighboring atoms. For this compound, the spectra show characteristic signals for the aromatic protons of the phenyl group, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, and the amine (-NH₂) protons of the carbamate moiety. rsc.org A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a multiplet for the five aromatic protons around 7.21-7.31 ppm, a triplet for the -CH₂- group attached to the oxygen at approximately 4.28 ppm, a multiplet for the -CH₂- group adjacent to the phenyl ring around 2.94 ppm, and a broad singlet for the two amine protons at about 4.68 ppm. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom, including those in the phenyl ring, the ethyl chain, and the carbonyl group of the carbamate.

Table 3: Reported ¹H NMR Chemical Shifts for this compound in CDCl₃ rsc.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.21 - 7.31 | multiplet | - |

| -CH₂-O- | 4.267 - 4.302 | triplet | 6.8 |

| -CH₂-Ph | 2.921 - 2.955 | multiplet | 6.8 |

| -NH₂ | 4.684 | broad singlet | - |

Data obtained from a 400 MHz instrument.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. rsc.org

Key vibrational frequencies include a strong stretching band for the carbonyl group (C=O) of the carbamate, typically appearing around 1719 cm⁻¹. The N-H stretching vibrations of the primary amine group are also prominent, usually seen as a band around 3358 cm⁻¹. Other significant peaks include the C-O stretching vibration at approximately 1075 cm⁻¹ and the N-H bending vibration around 1610 cm⁻¹. rsc.org

Table 4: Characteristic IR Absorption Frequencies for this compound rsc.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3358 |

| Carbonyl (C=O) | Stretch | 1719 |

| Amine (N-H) | Bend | 1610 |

| C-N | Stretch | 1346 |

| C-O | Stretch | 1075 |

Spectrum obtained using a KBr pellet.

Chiral Separation Techniques for Enantiomeric Analysis

Chiral separation techniques are employed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. However, this compound itself is an achiral molecule. It does not possess a chiral center and therefore does not exist as a pair of enantiomers. Its structure (C₆H₅CH₂CH₂OC(O)NH₂) lacks an atom bonded to four different groups.

Consequently, enantiomeric analysis via chiral separation is not applicable to this compound. Such techniques would be relevant for derivatives of this compound that do contain a chiral center, such as (S)-1-phenylethyl carbamate, which is used in the creation of chiral stationary phases (CSPs) for HPLC. chrom-china.comnih.gov These CSPs, like amylose-tris-[(S)-1-phenylethyl carbamate], are then used to separate the enantiomers of other chiral compounds. chrom-china.comnih.gov

Computational Chemistry Applications in Phenethyl Carbamate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has been widely applied to study phenethyl carbamate (B1207046) and its derivatives, providing fundamental insights into their electronic properties and reactivity. researchgate.netmdpi.comejournal.by

Research on the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate utilized DFT calculations, specifically with the B3LYP functional and Grimme's empirical dispersion correction (D3), to model the electronic and geometric properties of the molecule. researchgate.net These calculations are crucial for understanding the distribution of electrons within the molecule, which dictates its reactivity. rsc.org For instance, DFT studies confirmed that the direct synthesis reaction between (R)-(-)-2-phenylglycinol and methyl chloroformate is not spontaneous, highlighting the need for a catalyst to overcome the reaction barrier. researchgate.netmdpi.com The B3LYP functional is frequently chosen for its reliability in providing a balanced description of electronic, geometric, and energetic properties in organic and transition metal systems. researchgate.netnih.gov

In other studies, DFT has been employed to analyze the reactivity of related carbamate compounds. For example, calculations were used to assess the electrophilicity of the chlorosulfonyl group in tert-Butyl (4-(chlorosulfonyl)phenethyl)carbamate, which is key to its mechanism of action involving covalent bond formation with nucleophiles. The theory also helps elucidate concepts like electronegativity and chemical hardness, which are central to understanding chemical reactivity. scispace.com

The choice of functional and basis set is critical for accuracy. Studies on tert-butylphenethylcarbamate tested various hybrid functionals (B3LYP, B3P86, and PBE0) with the 6-311++G(d,p) basis set to ensure a good correlation between experimental and predicted data. ejournal.by These computational approaches allow for the precise characterization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are vital for predicting reactivity and optical properties. metu.edu.tr

Modeling of Reaction Pathways and Energetic Profiles

Computational modeling is a powerful tool for elucidating complex reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and quantifying activation energies. researchgate.netmdpi.com This is particularly valuable for catalyzed reactions involving phenethyl carbamate derivatives.

A detailed computational study on the Pd(PPh3)4-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate illustrates this application. researchgate.netmdpi.com DFT calculations were used to propose a multi-step mechanistic pathway and evaluate its energetic feasibility. researchgate.netmdpi.comnih.gov The study identified two interconnected reaction pathways that, together, are energetically favorable, leading to efficient carbamate formation and catalyst regeneration. researchgate.netmdpi.com The modeling demonstrated the catalyst's crucial role in stabilizing intermediates and lowering activation barriers for key steps like dehydrogenation and chlorine elimination. researchgate.netmdpi.com

| Pathway/Step | Reported Energy (kcal/mol) | Reference |

| Pd-Catalyzed Synthesis | ||

| Pathway 1 Net Energy | -84.7 | researchgate.netmdpi.com |

| Pathway 2 Initial Energy | +90.1 | researchgate.netmdpi.com |

| Total Reaction Energy (Pathways 1 & 2 Combined) | -238.7 | researchgate.netmdpi.com |

| Energy for Dehydrogenation of Intermediate | 182.7 | mdpi.com |

| Rh-Catalyzed C-H Amination | ||

| Reaction Barrier (Singlet Pathway) | 2.1 kcal mol−1 lower than triplet | rsc.org |

| Reaction Barrier (Triplet Pathway) | 15.0 kcal mol−1 higher than singlet | rsc.org |

This table summarizes the calculated energetic profiles for different reaction pathways involving carbamate synthesis as reported in the literature.

Another study investigated the rhodium(ii)-catalyzed C–H amination of 2-phenylethyl N-mesyloxycarbamate using DFT. rsc.org The calculations examined both intramolecular and intermolecular reaction pathways, comparing the energetic favorability of singlet versus triplet states. The results showed that the singlet-concerted pathway is predominant for the formation of the final products, with significantly lower reaction barriers compared to the triplet pathway. rsc.org Such computational insights are critical for optimizing reaction conditions and designing more efficient catalysts for carbamate synthesis. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. mdpi.comejournal.by These theoretical predictions serve as a powerful complement to experimental data, aiding in structure elucidation and the confirmation of proposed intermediates. mdpi.com

In the study of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, theoretical IR and NMR data were calculated and compared with experimental results. mdpi.comnih.gov The strong agreement between the calculated and experimental values validated the computational models used and confirmed the molecular structure of the product. nih.gov Similarly, research on tert-butylphenethylcarbamate and 1,1-dimethyl-3-phenethylurea employed DFT calculations (using B3LYP, B3P86, and PBE0 functionals) to predict ¹H and ¹³C NMR chemical shifts and FTIR vibrational modes. ejournal.by A high correlation (R² > 90%) was found between the experimental and theoretical spectral data, demonstrating the predictive power of these computational techniques. ejournal.by

| Compound | Parameter | Nucleus | Experimental Value (ppm) | Calculated Value (ppm) | Reference |

| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate | Chemical Shift | H | Various | Various | nih.gov |

| Chemical Shift | C | Various | Various | nih.gov | |

| tert-butylphenethylcarbamate | Chemical Shift | ¹H (methyl) | 1.46 | 1.46 | ejournal.by |

| 1,1-dimethyl-3-phenethylurea | Chemical Shift | ¹H (methyl) | 2.85 | 2.68 | ejournal.by |

This table presents a comparison of selected experimental and theoretically calculated NMR chemical shifts for this compound derivatives.

Vibrational frequency calculations are also used to confirm that optimized structures correspond to true energy minima on the potential energy surface, which is indicated by the absence of imaginary frequencies. mdpi.com This step is crucial for ensuring the reliability of calculated structures for reactants, products, and proposed reaction intermediates. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand, such as a this compound derivative, binds to a biological target, typically a protein or enzyme. researchgate.netplos.org These methods are fundamental in drug discovery for understanding structure-activity relationships and guiding the design of more potent and selective inhibitors. researchgate.netnih.gov

Molecular docking studies have been performed on several this compound derivatives to explore their binding potential with various enzymes. In one study, a novel this compound derivative, AP5, was docked into the active site of acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.net The results revealed a binding energy of -10.64 kcal/mol and identified key hydrogen bond interactions with amino acid residues Phe295 and Arg296 in the catalytic active site. researchgate.net Another investigation showed that a this compound analog (7k) is predicted to interact with the ubiquitin-like domain (ULD) of the IKKβ subunit, an important target in cancer therapy. nih.govnih.gov

| This compound Derivative | Target Enzyme | Binding Energy / Docking Score | Key Interacting Residues | Reference |

| AP5 | Acetylcholinesterase (AChE) | -10.64 kcal/mol | Phe295, Arg296, Tyr337, Trp86 | researchgate.net |

| Analog 7k | IKKβ (ULD) | Not specified | Predicted to interact with ULD | nih.govnih.gov |

| Compound 15 | Butyrylcholinesterase (BChE) | Not specified | Covalent inhibition by carbamate moiety | mdpi.com |

This table summarizes findings from molecular docking studies of various this compound derivatives with their respective biological targets.

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding. plos.org MD simulations on HDAC2-inhibitor complexes, which included carbamate derivatives, were used to analyze the dynamics of ligand binding and the stability of intermolecular interactions over time. plos.org In another context, MD simulations combined with autodock analysis suggested that hydrogen bonding and π-π stacking interactions are key to the chiral separation capabilities of stationary phases containing chiral this compound residues. researchgate.net These simulations are crucial for validating docking poses and understanding the dynamic nature of molecular recognition. plos.org

Emerging Research Applications and Future Directions for Phenethyl Carbamate

Rational Design and Synthesis of Novel Therapeutic Agents based on Phenethyl Carbamate (B1207046) Scaffold

The phenethyl carbamate scaffold serves as a cornerstone in the rational design of new therapeutic agents due to its favorable characteristics, such as metabolic stability and the capacity to permeate cell membranes. acs.orgnih.gov Researchers are leveraging this scaffold to design molecules that can interact with specific biological targets with high affinity and selectivity. acs.org The design process often involves computational modeling and molecular docking studies to predict the binding interactions between the this compound derivatives and their target proteins. nih.govnih.gov

A significant area of application is in the development of anticancer agents. For instance, novel substituted benzyl (B1604629) and this compound derivatives of Melampomagnolide B (MMB) have been synthesized and evaluated for their anticancer activity. iu.eduresearchgate.net These compounds have demonstrated potent growth inhibition against a panel of human cancer cell lines. iu.eduresearchgate.net The rationale behind their design is to enhance the cytotoxic effects of the parent natural product by introducing the carbamate moiety, which can modulate the compound's interaction with biological targets like the IKKβ subunit of the NF-κB pathway. iu.eduresearchgate.net

In the field of neurodegenerative diseases, this compound derivatives are being explored as potential treatments for Alzheimer's disease. The design of multifunctional molecules that can target multiple pathological pathways is a key strategy. For example, a novel hybrid molecule, (E)-3-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl) phenylethyl (methyl) carbamate (AP5), was designed to inhibit acetylcholinesterase (AChE) and reduce neuroinflammation. nih.gov The carbamate portion of the molecule is designed to bind to the catalytic active site of AChE. nih.gov

The synthesis of these rationally designed compounds often involves multi-step chemical processes. A common synthetic route for preparing cinnamic acid-derived phenethyl carbamates involves the Curtius rearrangement of trans-cinnamoyl azide (B81097) analogs, which are then reacted with phenethyl alcohols. koreascience.kr Another approach involves the reaction of amines with chloroformates under basic conditions. nih.govku.edu For example, ethyl N-(2-phenethyl) carbamate can be synthesized by reacting phenethylamine (B48288) with ethyl chloroformate in the presence of triethylamine (B128534). ku.edu

The following table summarizes some of the rationally designed this compound derivatives and their therapeutic targets.

| Compound Class | Therapeutic Target | Rationale for Design |

| Melampomagnolide B Carbamates | IKKβ (NF-κB pathway) | Enhance anticancer activity of the natural product. iu.eduresearchgate.net |

| Indanone-Chalcone-Carbamate Hybrids | Acetylcholinesterase (AChE) | Multifunctional agent for Alzheimer's disease with anti-inflammatory properties. nih.gov |

| Cinnamic Acid-Derived Carbamates | Free Radicals | Investigate structure-activity relationship for antioxidant potential. koreascience.krscispace.com |

| Tranylcypromine (B92988) Analogues | Lysine-specific demethylase 1 (LSD1) | Develop potent inhibitors for acute myeloid leukemia. uea.ac.uk |

Optimization of Catalytic Systems for Sustainable and Efficient this compound Production

The development of efficient and sustainable methods for the synthesis of carbamates, including this compound, is a critical area of research. Traditional methods often involve the use of hazardous reagents like phosgene. nih.gov Consequently, there is a strong emphasis on developing catalytic systems that are environmentally benign and economically viable.

One promising approach is the use of transition metal catalysts. For instance, palladium-catalyzed synthesis of carbamates has been investigated. mdpi.com Computational studies using Density Functional Theory (DFT) have been employed to elucidate the reaction pathway for the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate catalyzed by Pd(PPh₃)₄. nih.govmdpi.comresearchgate.net These studies help in understanding the mechanism and in optimizing catalyst performance and reaction efficiency. mdpi.com The findings suggest that modifications to the catalyst's ligands or the use of alternative palladium-based catalysts could enhance efficiency. nih.govresearchgate.net

Alternative catalytic systems are also being explored. These include bimetallic or heterogeneous palladium catalysts, which could offer improved turnover frequencies and stability. mdpi.com Solid-supported palladium catalysts are also being considered to improve recyclability and cost-effectiveness for large-scale production. mdpi.com

Greener synthetic routes that utilize carbon dioxide (CO₂) as a C1 source are gaining significant attention. nih.govacs.org Catalyst systems based on zinc have shown promise in this area. For example, a polymer-bound zinc(II) complex has been used for the synthesis of carbamates from CO₂ under low pressure and temperature. nih.govacs.org Another innovative system uses a graphene oxide-based zinc composite as a catalyst for CO₂ fixation into carbamates. nih.govacs.org

The table below highlights different catalytic systems being explored for carbamate synthesis.

| Catalyst System | Reactants | Key Advantages |

| Pd(PPh₃)₄ | (R)-(-)-2-phenylglycinol, methyl chloroformate | Homogeneous catalysis, mild conditions. nih.govmdpi.comresearchgate.net |

| Bimetallic/Heterogeneous Palladium | Amines, CO₂ or other carbonyl sources | Improved turnover, stability, and recyclability. mdpi.com |

| Polymer-bound Zinc(II) Complex | Amines, CO₂ | Recyclable, environmentally benign conditions. nih.govacs.org |

| Graphene Oxide-based Zinc Composite | Amines, CO₂ | Efficient CO₂ fixation. nih.govacs.org |

| Tin Catalysts | Alcohols, Phenyl Carbamate | Mild reaction conditions, broad functional-group tolerance. organic-chemistry.org |

Development of Multifunctional this compound Derivatives with Enhanced Bioactivity

There is a growing trend in drug discovery to develop multifunctional ligands, or multi-target-directed ligands (MTDLs), that can simultaneously modulate multiple biological targets involved in a complex disease. nih.gov The this compound scaffold is well-suited for the development of such MTDLs due to its synthetic tractability and ability to be incorporated into hybrid molecules.

In the context of Alzheimer's disease, a novel multifunctional molecule, AP5, which is a 5,6-dimethoxy-indanone-chalcone-carbamate hybrid, has been developed. nih.gov This compound was designed to dually inhibit acetylcholinesterase (AChE) and inflammation. nih.gov The this compound moiety in AP5 acts as the binding unit to the catalytic active site of AChE. nih.gov In vivo studies in an APP/PS1 mouse model of Alzheimer's disease showed that AP5 could alleviate cognitive decline, inhibit AChE activity, and attenuate neuroinflammation. nih.gov

Another area where multifunctional this compound derivatives are being explored is in overcoming multidrug resistance (MDR) in cancer. Lycorine, a natural alkaloid, was derivatized to create a series of mono- and di-carbamates, including those with phenethyl moieties. mdpi.com These derivatives were evaluated for their ability to reverse P-glycoprotein-mediated MDR. mdpi.com The di-carbamate derivatives with phenethyl groups were among the most active in inhibiting P-gp efflux activity and were able to synergize the effect of doxorubicin (B1662922) in resistant cancer cells. mdpi.com

The following table presents examples of multifunctional this compound derivatives and their combined biological activities.

| Derivative | Primary Bioactivity | Secondary Bioactivity | Therapeutic Area |

| AP5 (Indanone-Chalcone-Carbamate Hybrid) | Acetylcholinesterase Inhibition | Anti-inflammatory, Anti-Aβ Aggregation | Alzheimer's Disease nih.gov |

| Lycorine Phenethyl Di-carbamates | P-glycoprotein Inhibition | Synergizes Doxorubicin, Collateral Sensitivity | Cancer Multidrug Resistance mdpi.com |

| Cinnamic Acid-Derived Phenethyl Carbamates | Antioxidant (Radical Scavenging) | Potential Anti-inflammatory, Anticancer | General Therapeutics koreascience.krscispace.com |

Comprehensive Analysis of Pharmacokinetic and Pharmacodynamic Profiles of New Analogs

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of new this compound analogs is crucial for their development as therapeutic agents. ashp.org These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their mechanism of action, intensity, and duration of effect. ashp.org

Recent research has focused on the enantioselective pharmacokinetic and pharmacodynamic analysis of new CNS-active sulfamoylphenyl carbamate derivatives. nih.gov For example, the pharmacokinetic properties of the enantiomers of 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC), an analog of a potent anticonvulsant, were studied. nih.gov It was found that the clearance of the enantiomers was enantioselective, which influenced their plasma exposure. nih.gov Furthermore, slight differences in brain permeability were observed between the enantiomers, which could contribute to their differing anticonvulsant activities. nih.gov

In the development of peptidomimetics for neuropathic pain, the pharmacokinetic profile of phenylalanine-based carbamates as novel Substance P 1-7 analogues has been explored. nih.gov While initial lead compounds had poor pharmacokinetic profiles, the introduction of a benzylcarbamate group led to new analogues with good binding affinities. nih.gov Extensive in vitro and in vivo pharmacokinetic characterization of these new compounds was performed to assess their potential as drug candidates. nih.gov

The use of carbamates as metabolically labile prodrugs is another strategy to improve pharmacokinetic properties. In a study on tranylcypromine analogues as LSD1 inhibitors, tert-butyl and ethyl carbamate derivatives were synthesized. uea.ac.uk Although these carbamate derivatives were inactive as LSD1 inhibitors themselves, they showed similar potency in cell-based assays with a more rapid onset of action, suggesting they can act as prodrugs with superior pharmacokinetics. uea.ac.uk

The table below provides a summary of pharmacokinetic and pharmacodynamic findings for some this compound analogs.

| Analog | Key Pharmacokinetic Finding | Key Pharmacodynamic Finding | Therapeutic Indication |

| (R/S)-3-Methylpropyl(4-sulfamoylphenyl)carbamate | Enantioselective clearance and brain permeability. nih.gov | Enantiomers show different anticonvulsant potencies. nih.gov | Epilepsy nih.gov |

| Phenylalanine-based Carbamates | Improved pharmacokinetic profile over peptide leads. nih.gov | Good binding affinity to Substance P 1-7 binding site. nih.gov | Neuropathic Pain nih.gov |

| Tranylcypromine Carbamate Derivatives | Act as metabolically labile prodrugs with rapid onset. uea.ac.uk | Inactive as direct enzyme inhibitors but potent in cells. uea.ac.uk | Acute Myeloid Leukemia uea.ac.uk |

Prospective In Vivo Studies and Translational Research for Clinical Relevance

The ultimate goal of developing novel this compound derivatives is their translation into clinically effective therapies. This requires rigorous in vivo studies to validate the findings from in vitro and computational research and to establish the clinical relevance of these compounds.

Similarly, in vivo evaluation of novel carbamate-based acetylcholinesterase inhibitors was conducted using a scopolamine-induced cognition impairment model in Swiss male mice. acs.org This study led to the identification of two lead compounds with oral activity that could improve cognitive deficits, marking them as candidates for further optimization and preclinical development. acs.org

Translational research aims to bridge the gap between basic science discoveries and their application in clinical practice. The development of this compound derivatives as biofilm inhibitors is an example of research with high translational potential. An 88-member library of ethyl N-(2-phenethyl) carbamate analogs was synthesized and screened for its ability to inhibit biofilms of medically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). ku.edunih.gov This research led to the discovery of a new class of molecules with low micromolar IC₅₀ values for biofilm inhibition, highlighting their potential for addressing the significant clinical challenge of antibiotic-resistant infections. ku.edunih.gov

Future research will likely focus on more extensive in vivo testing of the most promising this compound derivatives in relevant animal models of disease. These studies will need to include detailed toxicology and safety pharmacology assessments to ensure the compounds are safe for human use. Furthermore, the development of robust biomarkers to monitor the therapeutic response to these agents in preclinical and clinical settings will be crucial for their successful translation.

Q & A

Q. What are the recommended synthetic routes for producing phenethyl carbamate derivatives with high purity?